Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
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Overview
Description
Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction where tetrahydropyranyl chloride reacts with the hydroxyl group of the benzoate ester under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde.
Reduction: Formation of 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their function. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the tetrahydropyran moiety, making it less stable and bioavailable.
Methyl 4-hydroxy-2-methoxybenzoate: Similar structure but without the tetrahydropyran ring, resulting in different chemical properties.
Tetrahydropyran-4-yl benzoate: Contains the tetrahydropyran ring but lacks the hydroxyl group, affecting its reactivity.
Uniqueness
Methyl 4-hydroxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to the presence of both the tetrahydropyran ring and the hydroxyl group, which confer enhanced stability, bioavailability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-hydroxy-2-(oxan-4-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-14(16)12-3-2-11(15)8-13(12)19-9-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFWXHHCCPXMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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